molecular formula C13H10O4 B15334498 3-(6-Hydroxy-2-naphthyl)-2-oxopropanoic Acid

3-(6-Hydroxy-2-naphthyl)-2-oxopropanoic Acid

Cat. No.: B15334498
M. Wt: 230.22 g/mol
InChI Key: ILMXARTWJFTVBE-UHFFFAOYSA-N
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Description

3-(6-Hydroxy-2-naphthyl)-2-oxopropanoic acid is an organic compound that belongs to the class of naphthols It is characterized by the presence of a hydroxy group attached to a naphthalene ring and a keto group attached to a propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Hydroxy-2-naphthyl)-2-oxopropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 6-hydroxy-2-naphthaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation reaction with pyruvic acid in the presence of a base such as sodium hydroxide. This reaction forms the desired this compound.

    Purification: The crude product is purified using recrystallization techniques to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(6-Hydroxy-2-naphthyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted naphthyl derivatives.

Scientific Research Applications

3-(6-Hydroxy-2-naphthyl)-2-oxopropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(6-Hydroxy-2-naphthyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-2-naphthylacetic acid
  • 6-Hydroxy-2-naphthylboronic acid
  • 4-(6-Hydroxy-2-naphthyl)-1,3-benzendiol

Uniqueness

3-(6-Hydroxy-2-naphthyl)-2-oxopropanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxy group on the naphthalene ring and a keto group on the propanoic acid chain makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

3-(6-hydroxynaphthalen-2-yl)-2-oxopropanoic acid

InChI

InChI=1S/C13H10O4/c14-11-4-3-9-5-8(1-2-10(9)7-11)6-12(15)13(16)17/h1-5,7,14H,6H2,(H,16,17)

InChI Key

ILMXARTWJFTVBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1CC(=O)C(=O)O

Origin of Product

United States

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